molecular formula C25H20O7 B6120816 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B6120816
M. Wt: 432.4 g/mol
InChI Key: REIOZTUOYCRKSM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives under basic conditions to form the chromone structure. Subsequent esterification with 4-methoxybenzoic acid completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exhibits potential anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore its therapeutic applications in treating various diseases.

Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Chromone Derivatives: Other chromone derivatives share similar structural features and biological activities.

  • Coumarin Derivatives: Compounds like coumarin and its derivatives also exhibit antioxidant and anti-inflammatory properties.

Uniqueness: 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate stands out due to its specific substitution pattern and the presence of methoxy groups, which enhance its biological activity and stability.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIOZTUOYCRKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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